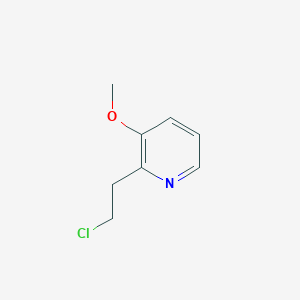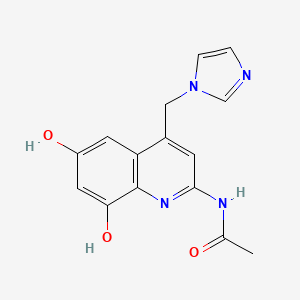
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The imidazole ring is known for its biological activity, while the quinoline ring is a common scaffold in many therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which can be synthesized through the Van Leusen imidazole synthesis or other similar methods . The quinoline derivative can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the imidazole and quinoline derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the quinoline ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolines and reduced quinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer agent with a benzimidazole ring.
Quinoline: A parent compound for many antimalarial drugs.
Uniqueness
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide is unique due to its combination of imidazole and quinoline rings, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C15H14N4O3 |
|---|---|
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
N-[6,8-dihydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H14N4O3/c1-9(20)17-14-4-10(7-19-3-2-16-8-19)12-5-11(21)6-13(22)15(12)18-14/h2-6,8,21-22H,7H2,1H3,(H,17,18,20) |
Clave InChI |
IBUGGQCSNNUXJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=C(C=C2O)O)C(=C1)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


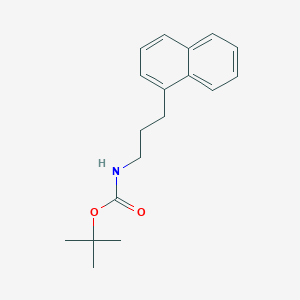

![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
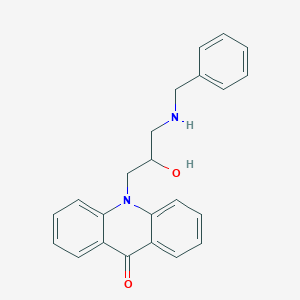

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
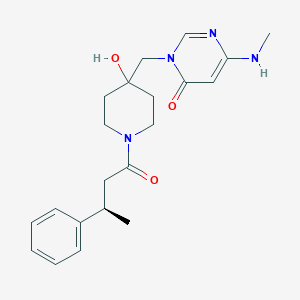
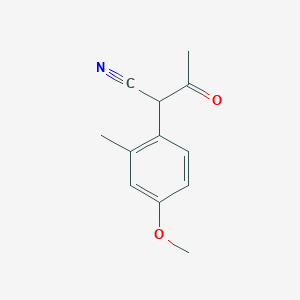
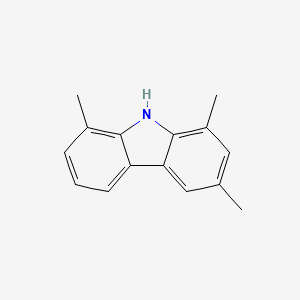
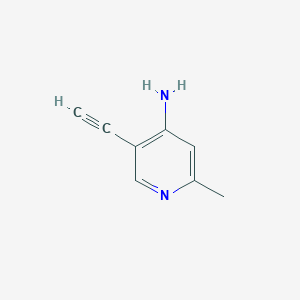
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
